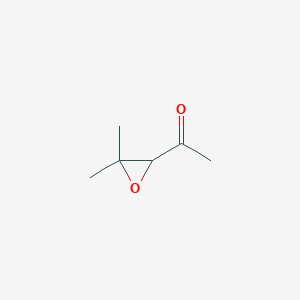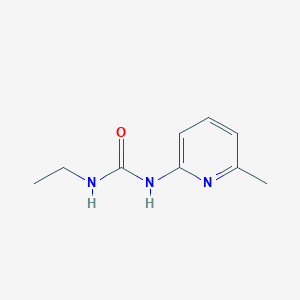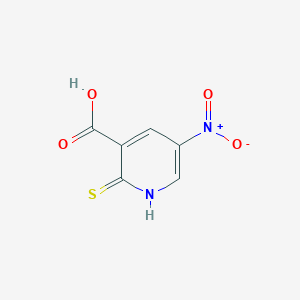
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes an isopropyl group and three methyl groups attached to a 1,3-dioxolane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with diols. One common method involves the reaction of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Applications De Recherche Scientifique
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures. This stability makes it useful as a protecting group for carbonyl compounds in organic synthesis. The compound can be easily removed under acidic conditions, allowing for the selective deprotection of functional groups. Its molecular targets include carbonyl groups, and it participates in pathways involving acetalization and deprotection reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the isopropyl group.
2,2,4-Trimethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring.
2-Isopropyl-2,4,5-trimethyl-1,3-dioxane: Similar structure but with a dioxane ring.
Uniqueness
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both an isopropyl group and three methyl groups on the dioxolane ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propriétés
IUPAC Name |
2,4,5-trimethyl-2-propan-2-yl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQLZSGYMNBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)




